molecular formula C10H18O B042992 Menthone CAS No. 14073-97-3

Menthone

Cat. No. B042992
CAS RN: 14073-97-3
M. Wt: 154.25 g/mol
InChI Key: NFLGAXVYCFJBMK-BDAKNGLRSA-N
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Description

Synthesis Analysis

Menthone can be synthesized from natural or synthetic precursors using various catalysts. A review by Tomar et al. (2023) highlights the synthesis of menthol, a closely related compound to menthone, from citral, citronellal, and pulegone using heterogeneous catalysts. This synthesis process is crucial for industries demanding menthol, which can be further processed or used as a precursor for menthone synthesis. The review emphasizes the economic and time-saving advantages of direct conversion methods for industrial applications, showcasing advancements in optimizing the extraction and conversion processes of menthol and by extension, menthone (Tomar et al., 2023).

Scientific Research Applications

  • Medical Applications :

    • Arthritis : Menthone alleviates collagen II-induced arthritis in mice and inhibits the release of pro-inflammatory cytokines (Chen et al., 2022).
    • Antidepressant Properties : L-Menthone treatments alleviated depression symptoms in mice exposed to unpredictable chronic mild stress by regulating the NLRP3 inflammasome and mediating inflammatory cytokines and neurotransmitters (Xue et al., 2015).
    • Antimicrobial Activity : Menthone has potent antibacterial effects on MRSA, altering membrane structural components and lipid profile (Zhao et al., 2023).
    • Gastroprotection : Menthol treatment showed significant gastroprotection against ethanol-induced gastric ulcers in rats (Rozza et al., 2014).
  • Cosmetic and Therapeutic Applications :

    • Skin Application : Menthol-loaded nanocapsules enhance menthol's aqueous solubility and thermal stability, providing fast dermal absorption properties for cosmetotextiles (Yingngam et al., 2019).
    • Aromatherapy and Flavor : Menthone imparts a characteristic mint flavor and has potential health benefits in aromatherapy and pharmacology (Tiwari, 2016).
  • Chemical Synthesis :

    • Synthesis of Heterocyclic Compounds : Menthone has been used to synthesize various heterocyclic compounds with different biological activities (Ansari et al., 2018).
    • Biotransformation : Microbial strains can biotransform menthone, with the most valuable transformation being the production of menthol (Gayan et al., 1970).

Safety And Hazards

Menthone is a combustible liquid and is harmful if swallowed. It causes serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is also harmful to aquatic life with long-lasting effects .

Future Directions

Menthone is one of the most popular aroma compounds worldwide and its synthesis from other raw materials is becoming more relevant . There is also a shift towards renewable materials and sustainable processes for printed organic electronic devices, and terpenes like Menthone open a unique and universal approach towards efficient, large-area, and stable organic electronic devices .

properties

IUPAC Name

(2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLGAXVYCFJBMK-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](C(=O)C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044384, DTXSID2044478
Record name (2S,5R)-2-Isopropyl-5-methylcyclohexan-1-one
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Record name dl-Menthone
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colorless liquid with a mild odor of peppermint; [Hawley], Liquid with a mild odor of peppermint; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless to pale yellowish liquid with a mint-like odour
Record name Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel-
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Record name Menthone
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Record name Menthone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

210 °C, 207.00 to 210.00 °C. @ 760.00 mm Hg
Record name MENTHONE
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Record name (-)-Menthone
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Solubility

Slightly sol in water; sol in org solvents /L-form/, SOL IN ALC, ETHER, ACETONE, ACETIC ACID, ALL PROP IN BENZENE; SLIGHTLY SOL IN WATER /D & DL-FORMS/, SOL IN ALL PROP IN ALC, ETHER, CARBON DISULFIDE /L-FORM/, SOL IN ACETONE /L-FORM/, Sol in alc, fixed oils; very slightly sol in water., SOL IN MOST COMMON ORG SOLVENTS, In water, 688 mg/l @ 25 °C, 0.497 mg/mL at 25 °C, soluble in alcohol and most fixed oils; very slightly soluble in water, 1 ml in 3 ml of 70% alcohol (in ethanol)
Record name MENTHONE
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Record name (-)-Menthone
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Record name Menthone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.888-0.895
Record name Menthone
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.27 [mmHg]
Record name Menthone
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Product Name

Menthone

Color/Form

Colorless, oily, mobile liq

CAS RN

89-80-5, 14073-97-3
Record name (±)-Menthone
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Record name (-)-Menthone
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Record name Menthone
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Record name l-Menthone
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Record name Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2S,5R)-
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Record name dl-Menthone
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Record name L-menthan-3-one
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Record name trans-menthone
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Record name MENTHONE, (-)-
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Record name (-)-Menthone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-6 °C
Record name (-)-Menthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035162
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
22,000
Citations
EM Davis, KL Ringer, ME McConkey… - Plant physiology, 2005 - academic.oup.com
… (−)-Menthone is the predominant monoterpene produced in … ) in which the C3-carbonyl of menthone is reduced to yield (−)-… used to isolate a cDNA encoding the latter menthone:(+)-(3S)-…
Number of citations: 143 academic.oup.com
J Read - Chemical Reviews, 1930 - ACS Publications
J-Ho (984) as Megusa, or eye herb, appears to have been culti-vated in Japan for more than two thousand years. For several centuries English peppermint enjoyed a wide reputation: …
Number of citations: 19 pubs.acs.org
R Kjonaas, C Martinkus-Taylor, R Croteau - Plant physiology, 1982 - academic.oup.com
… for I-menthone of about 2.2 x 10' M, and also reduced d-… ing the metabolic fate of menthone in peppermint, and they are … reduction products of 1-menthone is highly specific in that only 1…
Number of citations: 72 academic.oup.com
C Martinkus, R Croteau - Plant Physiology, 1981 - academic.oup.com
… [G-3H]menthone in peppermint leaf discs confirmed earlier observations that menthone was … revealed that a significant proportion of the 1-menthone was transformed to dneomenthyl-,8-…
Number of citations: 46 academic.oup.com
D Schmitz, VA Shubert, T Betz, M Schnell - Frontiers in Chemistry, 2015 - frontiersin.org
… The conformational space of menthol is more complex than that of menthone due to the … energy surface of menthone and its diastereomer isomenthone. Menthone and menthol share …
Number of citations: 43 www.frontiersin.org
MB Hassanpouraghdam, AB Akhgari… - Czech Journal of Food …, 2011 - old-aj.cz
… this chemotype as a menthone type with appreciable amounts … of menthone and was introduced as menthone chemotype. Ulti… a hopeful source of menthone and menthol for substituting …
Number of citations: 34 www.old-aj.cz
R Croteau, C Martinkus - Plant Physiology, 1979 - academic.oup.com
… then lost much of the menthone. Previous evidence has indicated that (-)-menthone can be … and,during the period of menthone catabolism, a portion of the menthone appeared to be …
Number of citations: 108 academic.oup.com
D Aviv, E Krochmal, A Dantes, E Galun - Planta medica, 1981 - thieme-connect.com
… pulegone into isomenthone, we studied menthone biotransformation by in vitro cultured Mentha cell lines. All the six cell lines did transform (-)-menthone into another monoterpene. The …
Number of citations: 53 www.thieme-connect.com
MJ Murray - Genetics, 1960 - ncbi.nlm.nih.gov
… In this paper, we wish to consider the genetic relationship between the ketone (menthone) … 2n = 96 (Japanese mint) as the low menthone-high mentho1 parent. For a high menthone-…
Number of citations: 60 www.ncbi.nlm.nih.gov
M Miyazawa, K Nakanishi - Bioscience, biotechnology, and …, 2006 - academic.oup.com
… metabolism of (À)-menthone by liver microsomes of humans. (À)-Menthone (1) was metabolized … Kinetic analysis showed that Km and Vmax values for the metabolized (À)-menthone to …
Number of citations: 20 academic.oup.com

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